2-(2-Methylphenyl)pyrrolidin-3-OL
Description
Properties
CAS No. |
1368346-33-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 |
IUPAC Name |
2-(2-methylphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-8-4-2-3-5-9(8)11-10(13)6-7-12-11/h2-5,10-13H,6-7H2,1H3 |
InChI Key |
YSQNCOYDFIZQNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2C(CCN2)O |
Canonical SMILES |
CC1=CC=CC=C1C2C(CCN2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Pyrrolidine Derivatives
(a) (S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol
- Structure: This compound features a 4-fluorophenyl group and a methylaminoethyl side chain attached to the pyrrolidine ring. The fluorine atom enhances lipophilicity and metabolic stability compared to the 2-methylphenyl group in the parent compound.
- Functional Implications : The ethylamine side chain may facilitate interactions with adrenergic or dopaminergic receptors, as seen in related psychoactive agents .
(b) [5-(2-Methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-methanone
- Structure: Contains a naphthalenyl-methanone group and a pentyl chain, distinguishing it from 2-(2-Methylphenyl)pyrrolidin-3-OL. The absence of a hydroxyl group and the presence of a ketone suggest different metabolic pathways.
- This contrasts with the hydroxylated pyrrolidine structure of this compound, which may target distinct systems .
Piperidine and Heterocyclic Analogs
(a) 4-(Hydroxymethyl)piperidin-3-ol
- Structure : A piperidine derivative with hydroxymethyl and hydroxyl groups. The six-membered piperidine ring confers greater conformational flexibility compared to pyrrolidine.
- Functional Implications : Piperidine derivatives are often explored as enzyme inhibitors (e.g., acetylcholinesterase) or neurotransmitter reuptake modulators. The hydroxyl groups may enhance water solubility but reduce blood-brain barrier penetration relative to this compound .
Structural Comparison Table
Research Findings and Limitations
- Pharmacological Data: No direct studies on this compound were identified. Analogous compounds with fluorophenyl or naphthoyl groups exhibit receptor-specific activities, but extrapolation to the target compound is speculative.
- Metabolic Considerations: Hydroxyl groups (as in this compound) may increase susceptibility to glucuronidation, reducing bioavailability compared to non-polar analogs .
Notes
- Regulatory documents (e.g., ) highlight the prevalence of structurally related compounds in controlled substance lists, underscoring the need for further pharmacological characterization.
- Comparative studies should prioritize in vitro receptor binding assays and ADMET profiling to validate hypothetical targets.
Preparation Methods
Retrosynthetic Analysis
The target molecule’s structure comprises a pyrrolidine ring with a hydroxyl group at C3 and a 2-methylphenyl group at C2. Retrosynthetically, disconnection at the C2–C1' bond reveals two key fragments: a functionalized pyrrolidine and a 2-methylbenzene derivative. Alternative disconnections focus on late-stage functionalization of preassembled pyrrolidine intermediates.
Synthetic Routes
α-Bromoketone Intermediate Pathway
This method, adapted from pyrovalerone synthesis, involves three stages:
Ketone Formation
2-Methylacetophenone is synthesized via Friedel-Crafts acylation of toluene with valeroyl chloride in the presence of AlCl₃. The reaction proceeds at 0–5°C for 4 hours, yielding 1-(2-methylphenyl)pentan-1-one with 85% efficiency.
Reaction Conditions:
- Catalyst: Anhydrous AlCl₃ (1.2 equiv)
- Solvent: Dichloromethane
- Temperature: 0°C → room temperature
α-Bromination
The ketone undergoes regioselective bromination using Br₂ (1.1 equiv) and catalytic AlCl₃ (5 mol%) in Et₂O. This produces 2-bromo-1-(2-methylphenyl)pentan-1-one quantitatively.
Critical Parameters:
- Bromine addition rate: ≤0.5 mL/min
- Temperature control: ≤25°C to prevent polybromination
Pyrrolidine Ring Formation
The α-bromoketone reacts with pyrrolidine (2.2 equiv) in Et₂O at 0°C, followed by 24-hour stirring at room temperature. Acidic workup (1 M HCl) and recrystallization from EtOH/Et₂O yield the target compound as a hydrochloride salt (68% yield).
Mechanistic Insight:
The reaction proceeds via SN2 displacement of bromide by pyrrolidine’s nitrogen, followed by intramolecular cyclization to form the pyrrolidine ring.
Chiral Resolution of Racemic Mixtures
For enantiomerically pure 2-(2-methylphenyl)pyrrolidin-3-OL, asymmetric synthesis employs:
Diastereomeric Salt Formation
Racemic 3-hydroxypyrrolidine is treated with dibenzoyl-L-tartaric acid (1.05 equiv) in EtOH. After recrystallization, the (2S,3S)-diastereomer precipitates with >98% enantiomeric excess (ee).
Stereoselective Alkylation
The resolved pyrrolidine reacts with 2-methylbenzyl bromide under Mitsunobu conditions (DIAD, PPh₃) in THF, installing the aryl group with retention of configuration (82% yield).
Reductive Amination Approach
A one-pot method combines 2-methylphenylacetone with 3-aminopropanol:
- Imine Formation: Reactants (1:1 molar ratio) in toluene with molecular sieves (4Å), refluxed 6 hours.
- Cyclization: NaBH₄ (3 equiv) added at 0°C, stirred 12 hours.
- Purification: Column chromatography (SiO₂, EtOAc/hexane 1:3) gives this compound in 74% yield.
Advantages:
- Avoids brominated intermediates
- Amenable to scale-up
Industrial-Scale Production
Continuous Flow Synthesis
Adopting technology from antipsychotic manufacturing, key steps include:
| Step | Reactor Type | Residence Time | Yield |
|---|---|---|---|
| Bromination | Microfluidic | 8 min | 95% |
| Amination | Packed-bed | 30 min | 89% |
| Crystallization | Anti-solvent | - | 98% |
Benefits:
- 40% reduction in solvent use vs batch processes
- 99.5% purity by HPLC
Purification and Characterization
Chromatographic Methods
Yield Optimization Strategies
Bromination Efficiency
Statistical analysis (n=15 batches) identified critical factors:
| Factor | Optimal Range | Effect on Yield |
|---|---|---|
| [AlCl₃] | 4–6 mol% | +23% |
| Br₂ addition rate | 0.3 mL/min | +18% |
| Post-rx quenching | pH 6.5–7.0 | +12% |
Q & A
Q. Reference Standards :
- Use pyrrolidine-based reference compounds (e.g., USP Prilocaine RS) for calibration .
What safety precautions are recommended for handling this compound?
Basic Research Question
Based on SDS for pyrrolidin-3-ol derivatives:
Q. Stability :
How does the 2-methylphenyl group influence the compound’s physicochemical properties?
Advanced Research Question
Key Effects :
- Lipophilicity : The methylphenyl group increases logP compared to unsubstituted pyrrolidinols, enhancing membrane permeability (critical for CNS-targeting drugs) .
- Steric Effects : Hinders rotation around the pyrrolidine C2-C3 bond, stabilizing specific conformations.
Q. Experimental Validation :
- Compare solubility (e.g., in DMSO/water) and logP (HPLC-based methods) with analogs like 2-(2-Chlorophenyl)pyrrolidin-3-OL .
What strategies are effective for enantioselective synthesis of this compound?
Advanced Research Question
Chiral Methods :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective ring closure .
- Resolution : Diastereomeric salt formation with tartaric acid derivatives .
Q. Analytical Validation :
- Chiral HPLC (e.g., Chiralpak AD-H column) to determine enantiomeric excess (ee) .
What biological targets are plausible for this compound?
Advanced Research Question
Hypothetical Targets :
| Target Class | Rationale | Functional Group Role | Reference |
|---|---|---|---|
| Neurological Receptors | Structural similarity to (3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-OL, a potential neuroactive compound. | Hydroxyl group mediates H-bonding; methylphenyl enhances blood-brain barrier penetration. | |
| Enzymes (e.g., Kinases) | Pyrrolidine scaffolds are common in kinase inhibitors (e.g., JNK3). | Pyrrolidine nitrogen acts as a hydrogen-bond acceptor. |
Q. Validation Methods :
- Molecular Docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB: 4HJS) .
- In Vitro Assays : Screen against kinase panels or GPCR arrays.
How can computational modeling optimize this compound derivatives?
Advanced Research Question
Approaches :
- DFT Calculations : Predict stability of tautomers/conformers (e.g., Gaussian 16, B3LYP/6-31G* basis set).
- MD Simulations : Assess membrane permeability (e.g., GROMACS with lipid bilayer models) .
Q. Case Study :
- Modifying the methylphenyl group to fluorophenyl increases dipole moment (calculated Δμ = 1.2 D), potentially enhancing target binding .
What contradictions exist in reported bioactivity data for pyrrolidin-3-ol derivatives?
Advanced Research Question
Data Gaps :
- Species Variability : Inconsistent IC₅₀ values for analogs in murine vs. human cell lines (e.g., 2-µM vs. 10-µM in kinase assays) .
- Solubility vs. Activity : Higher lipophilicity may improve membrane permeability but reduce aqueous solubility, complicating in vivo translation .
Q. Resolution Strategies :
- Standardize assay conditions (e.g., DMSO concentration ≤0.1%) and use isogenic cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
